N-allyl-N-methylcarbamoyl chloride
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Overview
Description
N-methyl-N-(prop-2-en-1-yl)carbamoyl chloride: is an organic compound with the molecular formula C_5H_8ClNO. It is a derivative of carbamic acid and is characterized by the presence of a methyl group and a prop-2-en-1-yl group attached to the nitrogen atom. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Synthesis from N-methylcarbamoyl chloride and allyl chloride:
Reactants: N-methylcarbamoyl chloride and allyl chloride.
Conditions: The reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: N-methylcarbamoyl chloride is dissolved in an appropriate solvent, and allyl chloride is added dropwise with stirring. The reaction mixture is then heated to reflux for several hours. After completion, the mixture is cooled, and the product is isolated by filtration and purified by recrystallization.
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Industrial Production Methods:
- Industrial production of N-methyl-N-(prop-2-en-1-yl)carbamoyl chloride involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often used to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
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Substitution Reactions:
Reagents: Nucleophiles such as amines, alcohols, and thiols.
Conditions: Typically carried out in the presence of a base to neutralize the hydrochloric acid formed.
Products: Substituted carbamates or thiocarbamates.
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Addition Reactions:
Reagents: Alkenes or alkynes.
Conditions: Catalysts such as palladium or platinum may be used to facilitate the addition reaction.
Products: Addition products with the carbamoyl chloride group attached to the double or triple bond.
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Hydrolysis:
Reagents: Water or aqueous base.
Conditions: Mild heating may be required.
Products: N-methylcarbamic acid and allyl alcohol.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
- Employed in the preparation of carbamate derivatives with potential biological activity.
Biology:
- Investigated for its potential use in the modification of biomolecules, such as proteins and nucleic acids, through carbamoylation reactions.
Medicine:
- Explored for its potential as a building block in the synthesis of drugs with anticancer, antiviral, and antibacterial properties.
Industry:
- Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
Mechanism:
- The compound exerts its effects through the formation of covalent bonds with nucleophilic sites on target molecules. The carbamoyl chloride group is highly reactive and can form stable carbamate linkages with amines, alcohols, and thiols.
Molecular Targets and Pathways:
Comparison with Similar Compounds
N-methylcarbamoyl chloride:
N-ethyl-N-(prop-2-en-1-yl)carbamoyl chloride:
N-methyl-N-(prop-2-yn-1-yl)carbamoyl chloride:
Uniqueness:
- The presence of both a methyl group and a prop-2-en-1-yl group in N-methyl-N-(prop-2-en-1-yl)carbamoyl chloride provides a unique combination of reactivity and versatility, making it valuable in various synthetic and research applications.
Properties
Molecular Formula |
C5H8ClNO |
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Molecular Weight |
133.57 g/mol |
IUPAC Name |
N-methyl-N-prop-2-enylcarbamoyl chloride |
InChI |
InChI=1S/C5H8ClNO/c1-3-4-7(2)5(6)8/h3H,1,4H2,2H3 |
InChI Key |
UEKTZPNFEQJPLZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC=C)C(=O)Cl |
Origin of Product |
United States |
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